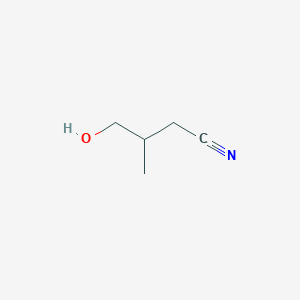

4-Hydroxy-3-methylbutanenitrile

Description

Properties

IUPAC Name |

4-hydroxy-3-methylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(4-7)2-3-6/h5,7H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRMXDBLGXVLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Reduction of Precursors

One common approach to synthesize (3R)-4-Hydroxy-3-methylbutanenitrile involves the stereoselective reduction of suitable nitrile precursors. The use of chiral catalysts or enantiomerically pure starting materials is critical to control the stereochemistry at the 3R position. For example, nucleophilic substitution reactions employing bases like potassium carbonate in aprotic solvents such as dimethylformamide (DMF) can improve yields and selectivity.

| Substrate | Base/Solvent | Temperature | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Propargyl bromide + K₂CO₃ | DMF | 25°C | 90 | Not reported | |

| Chiral precursor | Et₃N/CH₂Cl₂ | –10°C | 75 | 92% (3R) |

Lower temperatures (0–25°C) minimize racemization, and chromatographic purification (e.g., chiral HPLC) is essential to isolate the desired enantiomer with high purity.

Reaction of Isobutyraldehyde with Hydrogen Cyanide

Another established method involves the reaction of isobutyraldehyde with hydrogen cyanide under mild conditions, catalyzed by bases such as sodium hydroxide or potassium cyanide. This method provides a straightforward route to 4-hydroxy-3-methylbutanenitrile with controlled reaction parameters.

| Reactants | Catalyst/Base | Conditions | Notes | Reference |

|---|---|---|---|---|

| Isobutyraldehyde + HCN | NaOH or KCN | Mild temperature, aqueous | Industrial scale uses continuous flow reactors for safety and efficiency |

This method requires careful handling due to the toxicity of hydrogen cyanide. Industrial processes optimize mixing and reaction control to maximize yield and minimize by-products.

Multi-Step Synthesis via Dibromo Intermediates

A complex but effective synthesis involves the preparation of intermediates such as (E)-1,4-dibromo-2-methylbut-2-ene, followed by reaction with acetate and subsequent hydrolysis and purification steps to yield the target compound or related amine derivatives.

Key steps in this method include:

- Bromination of isoprene at low temperatures (-40 to -30 °C).

- Reaction with sodium acetate in ethanol under reflux.

- Treatment with sodium hydroxide solution at elevated temperatures.

- Acidification with concentrated hydrochloric acid and purification.

This multi-step method offers moderate yields (46–56%) with relatively simple reaction steps and cost-effective purification.

- Chiral Catalysts: BINOL-derived systems and other chiral ligands enhance enantioselectivity in nucleophilic substitution reactions.

- Bases: Potassium carbonate, sodium hydroxide, and potassium cyanide serve as bases or catalysts depending on the route.

- Solvents: Aprotic solvents like DMF and dichloromethane are common for substitution reactions, while ethanol and chlorobutane are used in bromination and acetate substitution steps.

- Chromatography: Chiral HPLC is critical for isolating enantiomerically pure products, especially when stereochemistry is a concern.

- Spectroscopy: ^1H and ^13C NMR confirm structure; FT-IR identifies functional groups such as nitrile (strong absorption near 2250 cm⁻¹).

- Thin Layer Chromatography (TLC): Used extensively to monitor reaction progress in multi-step syntheses.

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages:

- Stereoselective reductions provide high enantiomeric purity but may require specialized catalysts.

- Direct cyanohydrin formation from isobutyraldehyde and hydrogen cyanide is straightforward but involves handling toxic reagents.

- Multi-step synthesis via dibromo intermediates offers a practical approach with moderate yields and scalable purification.

Selection of the method depends on the desired scale, stereochemical requirements, and available infrastructure. Analytical techniques such as chiral HPLC and NMR are indispensable for confirming product purity and structure.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylbutanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of 4-oxo-3-methylbutanenitrile.

Reduction: Formation of 4-hydroxy-3-methylbutylamine.

Substitution: Formation of 4-alkoxy-3-methylbutanenitrile or 4-acetoxy-3-methylbutanenitrile.

Scientific Research Applications

4-Hydroxy-3-methylbutanenitrile is an organic compound with a hydroxyl group and a nitrile functional group, with the molecular formula and a molecular weight of approximately 99.13 g/mol. It is applicable in various biochemical processes and organic synthesis. The specific arrangement of its functional groups gives it unique reactivity patterns and biological activities.

Synthesis of this compound

This compound can be synthesized through various methods. One common synthetic route involves reacting 2-hydroxy-2-methyl-1-bromopropane with sodium cyanide (NaCN) in an aqueous medium. This reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the nitrile group:

The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material. In an industrial setting, continuous flow processes, catalysts, and optimized reaction conditions enhance efficiency, yield, production scale, and purity.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to various biochemical and chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with 4-hydroxy-3-methylbutanenitrile:

Research Findings and Data Gaps

- Synthetic Routes: Aromatic nitriles (e.g., 4-Hydroxy-3-methylbenzonitrile) are often synthesized via cyanation of phenolic precursors , whereas aliphatic nitriles may derive from aldol reactions or cyanohydrin formations.

- Thermodynamic Data: Experimental melting/boiling points for this compound are unavailable, but analogs suggest lower volatility compared to esters (e.g., Methyl 4-hydroxybutanoate, boiling point ~200°C ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.